molecular formula C7H5BrN2O B1603420 3-Bromofuro[3,2-c]pyridin-4-amine CAS No. 799293-73-5

3-Bromofuro[3,2-c]pyridin-4-amine

Cat. No. B1603420
M. Wt: 213.03 g/mol
InChI Key: OAWQPZKVGXRJSX-UHFFFAOYSA-N
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Description

3-Bromofuro[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 g/mol .


Synthesis Analysis

The synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine involves heating 3-bromo-4-chlorofuro[3,2-c]pyridine with concentrated aqueous ammonia in 1,4-dioxane at 150°C for 72 hours .


Molecular Structure Analysis

The molecular structure of 3-Bromofuro[3,2-c]pyridin-4-amine consists of 11 heavy atoms, 9 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

3-Bromofuro[3,2-c]pyridin-4-amine has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.7 . It has a water solubility of 0.358 mg/ml .

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “3-Bromofuro[3,2-c]pyridin-4-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This process produces a series of novel pyridine derivatives in moderate to good yield .
  • Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . Additionally, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were investigated .

Safety And Hazards

The safety data sheet for 3-Bromofuro[3,2-c]pyridin-4-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

3-bromofuro[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWQPZKVGXRJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593952
Record name 3-Bromofuro[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuro[3,2-c]pyridin-4-amine

CAS RN

799293-73-5
Record name 3-Bromofuro[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-4-chlorofuro[3,2-c]pyridine (7.0 g, 22 mmol), 38 wt % aqueous ammonium hydroxide (75 mL) and dioxane (75 mL) in a Parr mini-reactor was stirred at 150° C. for two days. The solvent was removed in vacuo and water (200 mL) was added to the residue. The mixture was adjusted to pH 12 with 2N NaOH (aq) extracted with ethyl acetate (5×100 mL). The combined organic layers were dried over anhydrous magnesium sulfate and the solvent was removed in vacuo to give the title compound (4.6 g, 71%). 1H NMR (DMSO-d6, 400 MHz) 8.13 (s, 1H), 7.85 (d, 1H), 6.92 (d, 1H), 6.17-6.27 (bs, 2H); RP-HPLC (Conditions d) Rt 8.02 min.; MS: MH+ 213, 215.
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7 g
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75 mL
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71%

Synthesis routes and methods II

Procedure details

To the solution of 3-bromo-4-chloro-furo[3,2-c]pyridine (3.0 g) in 40 ml of dioxane was added 28% ammonia solution (15 ml) in an autoclave and put into the oil bath. The reaction mixture was allowed to heat up to 150° C. and stir for 5 days at 150° C. The resultant mixture was poured into ethyl acetate and brine. The organic phases was separated, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography on a silica gel column to afford 3-bromo-furo[3,2-c]pyridin-4-ylamine (1.3 g). 1H NMR (400 MHz, CDCl3) ppm 7.93 (d, J=6.1 Hz, 1H), 7.52 (s, 1H), 6.87 (d, J=5.8 Hz, 1H). MS: m/z 213, 215 (M+H)+.
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3 g
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15 mL
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40 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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